6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of amino acid derivatives often involves reactions such as acylation, alkylation, and reduction1. The exact methods and conditions used can greatly affect the properties of the final product1.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR)1. These techniques can provide information about the types of atoms in the compound and how they are connected1.
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, acid-base reactions can be studied using pH measurements, while redox reactions can be studied using electrochemical methods2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using various analytical techniques2.Scientific Research Applications
Synthesis and Structural Analysis
The compound 6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid hydrochloride has been a subject of scientific interest, particularly in the field of synthetic chemistry and pharmacology. For instance, a related compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, was synthesized and identified as the N-substituted regioisomer of besifloxacin. The chemical structure of this compound was established based on various spectroscopic methods, highlighting the complex structural nature of these compounds (Xia, Chen, & Yu, 2013).
Physicochemical Properties and Industrial Relevance
The physicochemical properties of related quinoline derivatives have significant implications in the industrial manufacture of pharmaceuticals like ciprofloxacin. Understanding these properties is crucial for improving the crystallization and purification processes of such drugs. For example, the study of melting and dissociation properties, solubility relationships with ion strength, temperature, and pH provide valuable insights for manufacturing and formulating these compounds (Qiuxiang, 2002).
Antibacterial Applications
Various derivatives of quinoline carboxylic acids have demonstrated appreciable antibacterial activity. They have been synthesized through direct interaction with primary α-amino acids and subsequent chemical transformations. The antibacterial potency of these compounds, often compared with known antibiotics such as ciprofloxacin, underlines their potential in pharmacological applications (Al-Hiari et al., 2011).
Antitumor Activity
Some quinoline derivatives have shown notable antitumor activity against human tumor cell lines. The synthesis and evaluation of these compounds, particularly against breast carcinoma cell lines, have opened new avenues for the development of potential anticancer drugs. The detailed structural analysis and cytotoxicity assessment provide a foundation for further exploration in medicinal chemistry (El-Abadelah et al., 2007).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely4.
Future Directions
The future directions of research on a compound depend on its properties and potential applications. For example, if a compound has promising medicinal properties, future research may focus on developing it into a drug1.
properties
IUPAC Name |
6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3.ClH/c16-11-6-13-9(5-12(11)18-4-3-17)14(20)10(15(21)22)7-19(13)8-1-2-8;/h5-8,18H,1-4,17H2,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTLJOKITYXKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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